molecular formula C14H11ClO3 B159235 2-(5-Chloro-2-phenoxyphenyl)acetic acid CAS No. 70958-20-2

2-(5-Chloro-2-phenoxyphenyl)acetic acid

Cat. No. B159235
CAS RN: 70958-20-2
M. Wt: 262.69 g/mol
InChI Key: PKMKNEIUKHPJAX-UHFFFAOYSA-N
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Description

“2-(5-Chloro-2-phenoxyphenyl)acetic acid” is a chemical compound with the empirical formula C14H11ClO3 . It has a molecular weight of 262.69 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” is O=C(O)CC1=CC(Cl)=CC=C1OC2=CC=CC=C2 . This notation provides a way to represent the structure of the compound in a textual format.


Physical And Chemical Properties Analysis

“2-(5-Chloro-2-phenoxyphenyl)acetic acid” has a melting point of 123-125°C and a boiling point of 395.1°C at 760 mmHg . Its density is 1.317g/cm³ . The compound also has a refractive index of 1.605 .

Scientific Research Applications

Environmental and Health Implications of Chlorinated Phenolic Compounds

  • Environmental Persistence and Toxicity: Research has focused on the environmental behavior, toxicity, and treatment of chlorinated phenolic compounds, including phenoxy herbicides and chlorophenols. These substances, due to their widespread use in agriculture and other industries, have raised concerns regarding their environmental persistence and potential health impacts. Studies have explored their occurrence in aquatic environments, mechanisms of degradation, and the effectiveness of various treatment methods to mitigate their presence and impact (Muszyński, Brodowska, & Paszko, 2019; Kimbrough, 1972).

Potential Applications and Effects

  • Antimicrobial and Antioxidant Properties

    Certain phenolic compounds, such as chlorogenic acid, have been recognized for their health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties are considered beneficial for the treatment of metabolic syndrome and associated disorders. The compound's role as a natural molecule for food preservation also underscores its potential utility in the food industry (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

  • Pharmacological Review and Research Directions

    Chlorogenic Acid (CGA) has shown a wide range of therapeutic roles, including hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. The comprehensive review of CGA's pharmacological benefits calls for further research to optimize its biological and pharmacological effects, potentially leading to its practical use as a natural food additive or in therapeutic applications (Naveed et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which indicates it may be harmful if swallowed . It’s recommended to avoid breathing dust or vapor, and to avoid contact with skin, eyes, or clothing . It should be stored in a cool, dry, well-ventilated place .

properties

IUPAC Name

2-(5-chloro-2-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKNEIUKHPJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509338
Record name (5-Chloro-2-phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-phenoxyphenyl)acetic acid

CAS RN

70958-20-2
Record name 5-Chloro-2-phenoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70958-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To this morpholine residue is added 290 ml of glacial acetic acid, 61 ml of water and 87 ml of sulfuric acid (96%), and the mixture refluxed for a period of 21 hours. On cooling, the reaction mixture is dissolved in ethyl ether, washed with water until the water wash appears neutral and extracted with a 10% sodium carbonate solution. The aqueous alkaline layer is acidified with a 2 N solution of hydrochloric acid and re-extracted into diethyl ether. The ether solution is washed with water until the water washings are neutral, dried over anhydrous sodium sulfate and filtered. The solvent is removed by distillation from the filtrate and the remaining residue is crystallized from cyclohexane to yield 30.5 grams of (5-chloro-2-phenoxyphenyl)acetic acid having a m.p. of 119°-123° C.
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